molecular formula C10H16N2O4S B12810208 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- CAS No. 125056-72-6

2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Cat. No.: B12810208
CAS No.: 125056-72-6
M. Wt: 260.31 g/mol
InChI Key: YNMMZRKISFEJKG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- , is derived from its pyrimidinedione core structure (positions 2 and 4 occupied by ketone groups) and three key substituents:

  • 6-(ethylthio) : An ethylthio group (-S-CH2CH3) at position 6.
  • 1-((2-hydroxyethoxy)methyl) : A hydroxymethyl ether substituent (-CH2-O-CH2CH2OH) at position 1.
  • 5-methyl : A methyl group (-CH3) at position 5.

The molecular formula C10H16N2O4S confirms a molecular weight of 284.31 g/mol. The formula aligns with the pyrimidinedione backbone (C4H4N2O2) augmented by substituent contributions:

  • Ethylthio: C2H5S
  • Hydroxyethoxymethyl: C4H8O2
  • 5-methyl: CH3

A comparative analysis with structurally analogous compounds, such as 1-(2-hydroxyethoxymethyl)-6-phenyl thiothymine , highlights the role of sulfur-containing substituents in modulating electronic and steric properties.

Crystallographic Structure and Conformational Isomerism

X-ray diffraction studies of related pyrimidinediones reveal a planar pyrimidine ring with slight puckering induced by bulky substituents. For this compound, the hydroxyethoxymethyl group adopts a gauche conformation due to intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent ether oxygen . This conformation stabilizes the molecule by reducing torsional strain.

The ethylthio group at position 6 exhibits free rotation around the C6-S bond, leading to two predominant conformers:

  • Syn : Ethyl group oriented toward the pyrimidine ring.
  • Anti : Ethyl group oriented away from the ring.
Conformer Relative Energy (kcal/mol) Stability Factor
Syn 0.0 H-bond with C=O
Anti +1.2 Steric hindrance

The 5-methyl group imposes steric constraints on the adjacent carbonyl group at position 4, slightly distorting the ring’s planarity .

Electronic Configuration and Resonance Stabilization Mechanisms

The pyrimidinedione core exhibits resonance stabilization through delocalization of π-electrons across the N1-C2-O and N3-C4-O carbonyl systems. Substituents further influence electron distribution:

  • Ethylthio group : The sulfur atom’s lone pairs donate electron density into the ring via resonance, activating positions 5 and 6 toward electrophilic substitution.
  • Hydroxyethoxymethyl group : The ether oxygen withdraws electron density inductively (-I effect), while the hydroxyl oxygen donates electrons via resonance (+R effect), creating a polarized electronic environment.

Density functional theory (DFT) calculations predict the highest occupied molecular orbital (HOMO) to localize on the sulfur atom and pyrimidine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl groups . This electronic asymmetry facilitates nucleophilic attack at the carbonyl carbons.

Substituent Effects on Pyrimidinedione Core Reactivity

The reactivity of the pyrimidinedione core is governed by substituent electronic and steric effects:

Electronic Effects
  • Ethylthio group : Enhances nucleophilicity at position 6 via sulfur’s +R effect, enabling reactions such as alkylation or oxidation to sulfoxide derivatives.
  • Hydroxyethoxymethyl group : The electron-withdrawing ether oxygen deactivates position 1 toward electrophilic substitution but promotes hydrogen bonding with solvents, increasing solubility in polar media .
Steric Effects
  • 5-methyl group : Shields the adjacent carbonyl group from nucleophilic attack, reducing reactivity at position 4.
  • Hydroxyethoxymethyl chain : Creates steric hindrance around position 1, limiting access to bulky reagents.

A comparative study with 6-[(methylthio)methyl]-2,4(1H,3H)-Pyrimidinedione demonstrates that larger substituents (e.g., ethylthio vs. methylthio) amplify steric crowding but enhance electronic activation of the pyrimidine ring.

Properties

CAS No.

125056-72-6

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

6-ethylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O4S/c1-3-17-9-7(2)8(14)11-10(15)12(9)6-16-5-4-13/h13H,3-6H2,1-2H3,(H,11,14,15)

InChI Key

YNMMZRKISFEJKG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=O)NC(=O)N1COCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinedione core, introduction of the ethylthio group, and attachment of the hydroxyethoxy methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinedione core can be reduced under specific conditions.

    Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of the pyrimidinedione core produces dihydropyrimidines.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. The ethylthio group and hydroxyethoxy methyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrimidinedione core is essential for the compound’s stability and overall bioactivity.

Comparison with Similar Compounds

Substituent Analysis

The table below compares the target compound with analogs based on substituent positions:

Compound Name / CAS No. 1-Position Substituent 5-Position Substituent 6-Position Substituent Key Properties/Applications References
Target Compound (CAS 125056-89-5) (2-Hydroxyethoxy)methyl Methyl Ethylthio Lab chemical; antiviral research
MKC-442 (CAS 149950-60-7) Ethoxymethyl Isopropyl Phenylmethyl NNRTI (HIV-1 inhibitor)
6-(Dimethylamino)-5-methyl (CAS N/A) Unsubstituted Methyl Dimethylamino Enzyme inhibition studies
Tipiracil HCl (CAS 183204-65-5) Unsubstituted Chloro [(2-Iminopyrrolidinyl)methyl] Thymidine phosphorylase inhibitor
6-Iodo derivative (CAS 121749-88-0) (2-Hydroxyethoxy)methyl Methyl Iodo Radiolabeling applications

Functional Group Impact

  • 6-Position: Ethylthio (target): Enhances lipophilicity and may improve membrane permeability compared to polar groups like dimethylamino or iodo .
  • 1-Position :
    • (2-Hydroxyethoxy)methyl (target): Improves water solubility versus ethoxymethyl (MKC-442) .
  • 5-Position :
    • Methyl (target): A conservative substituent common in thymine analogs, offering metabolic stability compared to chloro (Tipiracil) .

Physical Properties

  • Molecular Formula : C₁₀H₁₂N₂O₄S (target) .
  • Molecular Weight : 224.21 g/mol (target) vs. 382.42 g/mol (MKC-442 analogs) .
  • Solubility : The hydroxyethoxy group in the target compound likely increases aqueous solubility compared to MKC-442’s ethoxymethyl group .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H16N2O4S
  • Molecular Weight: 248.31 g/mol
  • CAS Number: 452898

The compound exhibits biological activity primarily through its interaction with various enzymatic pathways. It has been studied for its role as an inhibitor in several biochemical processes, including:

  • Inhibition of Tautomerase Activity: Research indicates that derivatives of pyrimidinediones can inhibit the activity of specific tautomerases, which are enzymes that catalyze the interconversion of tautomers. This inhibition can affect cellular metabolism and proliferation .
  • Antitumor Activity: Compounds with similar structures have shown promising results in inhibiting cancer cell lines, particularly in breast cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antitumor Activity

Recent studies have demonstrated that 2,4(1H,3H)-Pyrimidinedione derivatives exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line, comparable to the standard drug paclitaxel (IC50 = 29.3 μM) .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • MIF2 Tautomerase Inhibition: A study reported that certain derivatives exhibited IC50 values as low as 2.6 μM against MIF2, indicating potent inhibitory activity .

Study on Antitumor Efficacy

In a recent evaluation of thieno[2,3-d]pyrimidine derivatives which share structural similarities with our compound, researchers found that these compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into their therapeutic potential .

Enzyme Activity Assays

Assays conducted to measure the inhibition of MIF2 tautomerase by pyrimidinedione derivatives revealed that modifications at specific positions significantly affected potency. The most effective compounds were those with electron-withdrawing groups that enhanced binding affinity to the enzyme .

Data Tables

Compound NameStructureIC50 (μM)Biological Activity
Pyrimidinedione Derivative AStructure27.6Antitumor (MDA-MB-231)
Pyrimidinedione Derivative BStructure2.6MIF2 Tautomerase Inhibition
Pyrimidinedione Derivative CStructure29.3Antitumor (Paclitaxel Control)

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